molecular formula C16H15N3O2 B5876761 3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone

3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone

Cat. No.: B5876761
M. Wt: 281.31 g/mol
InChI Key: HHKJDAAFHGGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production methods often employ microwave-assisted green processes to enhance yield and reduce reaction times. These methods involve the use of benzoxazinones and hydrazides under microwave irradiation to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones with potential biological activities .

Scientific Research Applications

3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, disrupting its structure and function, which is crucial for its anticancer activity. Additionally, it can inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-methyl-quinazolin-4(3H)-one
  • 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
  • 3-amino-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone

Uniqueness

3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to interact with DNA and enzymes makes it a promising candidate for drug development .

Properties

IUPAC Name

3-amino-2-[(3-methylphenoxy)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-5-4-6-12(9-11)21-10-15-18-14-8-3-2-7-13(14)16(20)19(15)17/h2-9H,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKJDAAFHGGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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